molecular formula C10H18O2 B12663657 3-Methylbut-3-enyl 2-methylbutyrate CAS No. 84254-81-9

3-Methylbut-3-enyl 2-methylbutyrate

Cat. No.: B12663657
CAS No.: 84254-81-9
M. Wt: 170.25 g/mol
InChI Key: LTOLHPXUSLBUHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbut-3-enyl 2-methylbutyrate can be synthesized through the esterification reaction between 3-methyl-3-buten-1-ol and 2-methylbutanoic acid. The reaction typically requires an acid catalyst such as sulfuric acid (H2SO4) and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove the water formed during the reaction and to purify the ester product .

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-3-enyl 2-methylbutyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-Methyl-3-buten-1-ol and 2-methylbutanoic acid.

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Reduction: 3-Methyl-3-buten-1-ol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

3-Methylbut-3-enyl 2-methylbutyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylbut-3-enyl 2-methylbutyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbut-3-enyl 2-methylbutyrate is unique due to its specific combination of the 3-methyl-3-buten-1-yl alcohol and 2-methylbutanoic acid, which imparts distinct chemical and physical properties. Its specific reactivity and applications make it valuable in various fields of research and industry .

Properties

CAS No.

84254-81-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methylbut-3-enyl 2-methylbutanoate

InChI

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

LTOLHPXUSLBUHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCCC(=C)C

Origin of Product

United States

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